Here are some reasons why information on this specific compound might be limited:
FIIN-2 is a potent irreversible inhibitor specifically targeting fibroblast growth factor receptors (FGFRs) 1 through 4. It is characterized by its unique chemical structure, which includes a pyrimidinone core and an acrylamide group that facilitates covalent bonding with the cysteine residues in the kinase's P-loop. Notably, FIIN-2 exhibits high selectivity and potency, with half-maximal inhibitory concentration (IC50) values ranging from 3.1 nM to 45 nM across different FGFR isoforms, making it a promising candidate in the treatment of cancers driven by FGFR mutations .
Without specific research, the mechanism of action of this compound is unknown. However, based on the functional groups, it might have potential for various activities like:* Kinase inhibition due to the presence of the pyrimidopyrimidine core, a common scaffold in kinase inhibitors [].* Interaction with proteins or enzymes due to the potential hydrogen bonding and hydrophobic interactions from the various moieties.
FIIN-2 operates primarily through covalent modification of target proteins, forming stable adducts with specific cysteine residues. For instance, it binds covalently to Cys491 of FGFR2 and Cys277 of SRC kinases. This binding alters the conformation of the target proteins, leading to sustained inhibition of their kinase activity. The compound's ability to induce a "DFG-out" conformation in FGFR4 is particularly noteworthy, as this conformation has not been previously observed in reported FGFR crystal structures .
FIIN-2 demonstrates significant biological activity by inhibiting the proliferation of various cancer cell lines that rely on FGFR signaling. It has shown efficacy against Ba/F3 cells engineered to express FGFR mutants, including the gatekeeper mutants V564M and V564F. In addition to its effects on cell proliferation, FIIN-2 has been observed to induce autophagy in lung adenocarcinoma cells by inhibiting the mechanistic target of rapamycin (mTOR) pathway and activating the Beclin-1-Vps34 complex .
The synthesis of FIIN-2 involves several key steps that modify the core structure derived from its predecessor, FIIN-1. The process typically includes:
Specific details on synthetic pathways can vary based on laboratory protocols but generally follow established organic synthesis methodologies .
FIIN-2's primary application lies in oncology, particularly for treating cancers associated with aberrant FGFR signaling. Its ability to inhibit both wild-type and mutant forms of FGFR makes it valuable in addressing resistance mechanisms seen with first-generation inhibitors. Additionally, its role in inducing autophagy suggests potential applications in combination therapies aimed at enhancing cancer cell sensitivity to other treatments .
Interaction studies have demonstrated that FIIN-2 forms covalent adducts with various kinases beyond FGFRs, including SRC and YES kinases. The binding interactions are characterized by multiple hydrogen bonds and van der Waals contacts that stabilize the compound's binding to its targets. Structural studies using X-ray crystallography have provided insights into these interactions, revealing distinct binding modes that contribute to its selectivity and potency against different kinase mutants .
Several compounds share structural similarities or mechanisms of action with FIIN-2:
Compound Name | Target Kinases | IC50 Values | Unique Features |
---|---|---|---|
TAS-120 | FGFRs | 52 nM (V564F) | Currently in clinical trials; similar covalent binding mechanism |
PRN1371 | FGFRs | 276 nM (V564F) | Less potent against gatekeeper mutants; non-covalent binding |
FIIN-1 | FGFRs | >1000 nM (V564M) | Predecessor with lower selectivity; contains chlorine substituents |
FIIN-2 stands out due to its irreversible binding properties and enhanced potency against specific FGFR mutants compared to these similar compounds. Its unique ability to induce conformational changes in target kinases further distinguishes it from others in its class .